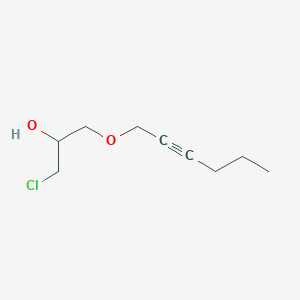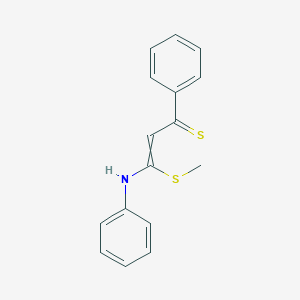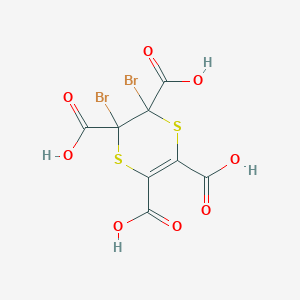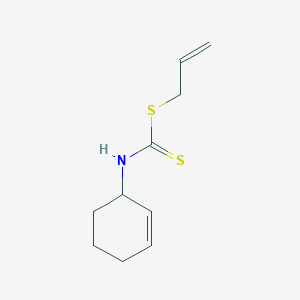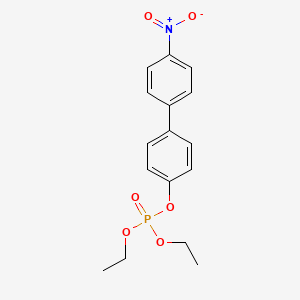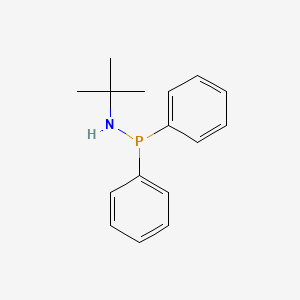
n-Tert-butyl-p,p-diphenylphosphinous amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-Tert-butyl-p,p-diphenylphosphinous amide is an organophosphorus compound that features a phosphinous amide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of n-Tert-butyl-p,p-diphenylphosphinous amide typically involves the reaction of tert-butylamine with diphenylphosphinous chloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
n-Tert-butyl-p,p-diphenylphosphinous amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are commonly employed.
Major Products
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinous amides.
科学的研究の応用
n-Tert-butyl-p,p-diphenylphosphinous amide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its role in drug design and synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of n-Tert-butyl-p,p-diphenylphosphinous amide involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metals, and the pathways involved often pertain to catalytic processes in organic synthesis.
類似化合物との比較
Similar Compounds
- n-Tert-butyl-p,p-diphenylphosphine oxide
- n-Tert-butyl-p,p-diphenylphosphine
- n-Tert-butyl-p,p-diphenylphosphinous chloride
Uniqueness
n-Tert-butyl-p,p-diphenylphosphinous amide is unique due to its specific functional group, which imparts distinct reactivity and coordination properties. Compared to its analogs, it offers different reactivity patterns, making it valuable in specific catalytic and synthetic applications.
特性
CAS番号 |
41979-47-9 |
|---|---|
分子式 |
C16H20NP |
分子量 |
257.31 g/mol |
IUPAC名 |
N-diphenylphosphanyl-2-methylpropan-2-amine |
InChI |
InChI=1S/C16H20NP/c1-16(2,3)17-18(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,17H,1-3H3 |
InChIキー |
SYLDOBJLWJSZBQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NP(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


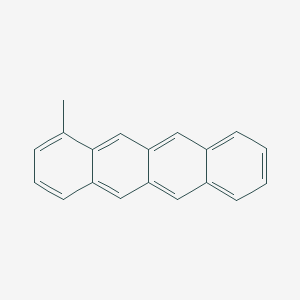
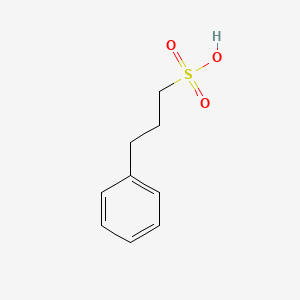

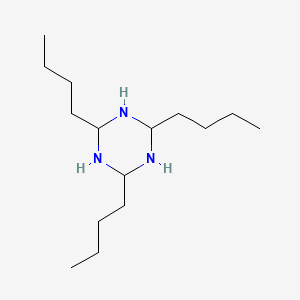
![(E)-1-[4-(Pentyloxy)phenyl]-N-{4-[(E)-phenyldiazenyl]phenyl}methanimine](/img/structure/B14666026.png)
